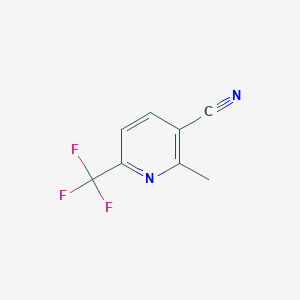![molecular formula C19H22BrN3O2 B2773897 2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide CAS No. 1421583-89-2](/img/structure/B2773897.png)
2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide” is a complex organic molecule. It contains several functional groups, including a bromophenyl group, a cyclohexyl group, and an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group, cyclohexyl group, and oxadiazole ring would each contribute to the overall structure. The bromine atom in the bromophenyl group is a heavy atom that could influence the compound’s properties, such as its density and boiling point. The cyclohexyl group is a cycloalkane that could contribute to the compound’s stability, and the oxadiazole ring is a heterocycle that could contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the bromine atom in the bromophenyl group could be replaced via a nucleophilic aromatic substitution reaction, the cyclohexyl group could undergo reactions typical of cycloalkanes, such as radical reactions, and the oxadiazole ring could participate in reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its density and boiling point could be influenced by the presence of the heavy bromine atom, its stability could be influenced by the cyclohexyl group, and its reactivity could be influenced by the oxadiazole ring .Applications De Recherche Scientifique
Antimicrobial and Hemolytic Activity
Synthesis and Evaluation of Antimicrobial Agents : Research has demonstrated the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives with significant antimicrobial activity. These compounds, including variations with 2-bromoacetamide substituents, were active against selected microbial species, showing potential as antimicrobial agents with minimal cytotoxicity (Gul et al., 2017).
Hemolytic Activity Assessment : The same study also evaluated the hemolytic activity of these compounds, finding most to exhibit low toxicity, suggesting their safety for further biological applications, except for a few that showed higher cytotoxicity (Gul et al., 2017).
Pharmacological Applications
Enzyme Inhibition and Anticancer Activity : Compounds with the 1,3,4-oxadiazole motif have been investigated for their potential as enzyme inhibitors and anticancer agents. For example, derivatives have been evaluated for their inhibition of the Collapsin Response Mediator Protein 1 (CRMP 1), showing significant potential against small lung cancer cell lines (Panchal et al., 2020).
Antioxidant, Analgesic, and Anti-inflammatory Actions : Another study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives for their toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds showed binding and moderate inhibitory effects across all assays, highlighting their multifaceted pharmacological applications (Faheem, 2018).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also pose health hazards if ingested, inhaled, or if it comes into contact with the skin .
Orientations Futures
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, future research could involve conducting preclinical and clinical trials. If it shows promise as a material, future research could involve studying its properties under different conditions .
Propriétés
IUPAC Name |
2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c20-15-7-3-2-6-14(15)12-16(24)22-19(10-4-1-5-11-19)18-21-17(23-25-18)13-8-9-13/h2-3,6-7,13H,1,4-5,8-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXYKNMHYQOQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

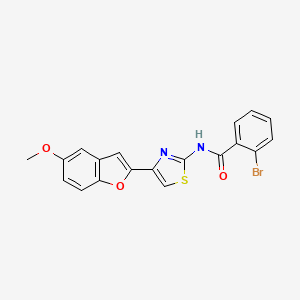
![6-(Bromomethyl)benzo[d]thiazole](/img/structure/B2773817.png)
![N-Methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2773818.png)
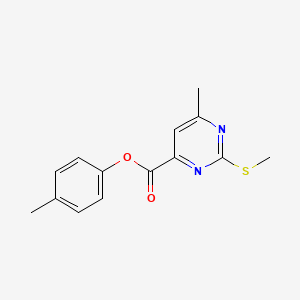
![2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2773821.png)
![2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2773822.png)


![1-(3-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2773828.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B2773829.png)
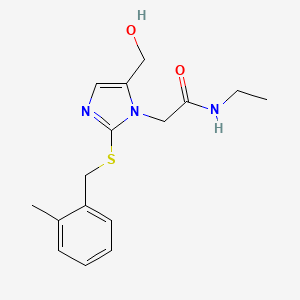
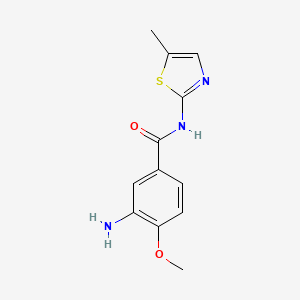
![2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile](/img/structure/B2773834.png)
